[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine
Description
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine (CAS: Not explicitly provided; commercial purity: 99% ) is a bulky, electron-rich biphenylphosphine ligand. Its structure features:
- Dicyclohexylphosphine at the 2-position of the biphenyl backbone.
- tert-Butyl groups (1,1-dimethylethyl) at the 2' and 4' positions.
- A methoxy group at the 6' position.
This ligand is designed to enhance steric bulk and electron-donating capacity, making it suitable for stabilizing transition-metal catalysts in cross-coupling reactions, cycloadditions, and other organometallic processes .
Properties
IUPAC Name |
dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49OP/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFKWGKMKCNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine typically involves the reaction of 2-bromo-4,6-di-tert-butylphenol with dicyclohexylphosphine. The reaction is carried out under inert conditions, often using a base such as potassium tert-butoxide to facilitate the formation of the phosphine ligand .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually stored under nitrogen to prevent oxidation and degradation .
Chemical Reactions Analysis
Types of Reactions
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine undergoes various types of reactions, primarily serving as a ligand in catalytic processes. These include:
Cross-Coupling Reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Negishi coupling, Stille coupling, Sonogashira coupling, and Heck reaction
Oxidation and Reduction: While this compound itself is stable, it can participate in reactions where the metal center undergoes oxidation or reduction.
Common Reagents and Conditions
Reagents: Palladium or nickel catalysts, bases like potassium tert-butoxide, and solvents such as toluene or tetrahydrofuran
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .
Scientific Research Applications
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions to synthesize complex organic molecules
Biology: Facilitates the synthesis of biologically active compounds, including potential drug candidates.
Industry: Employed in the production of materials for electronic devices and other industrial applications.
Mechanism of Action
[2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine acts as a ligand that coordinates to metal centers, such as palladium or nickel, forming stable complexes. These complexes facilitate various catalytic reactions by stabilizing reactive intermediates and lowering the activation energy of the reaction. The unique steric and electronic properties of this compound enhance its effectiveness in these roles .
Comparison with Similar Compounds
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
t-Bu-XPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
BrettPhos (Dicyclohexyl[3,6-dimethoxy-2',6'-diisopropylbiphenyl-2-yl]phosphine)
- Structure : Dimethoxy groups at 3,6 positions and diisopropyl groups at 2',6' positions.
- CAS : 1262046-23-0 .
- Key Properties :
- Comparison :
- The target compound’s methoxy group at 6' provides localized electron donation, whereas BrettPhos’s dual methoxy groups create a more electron-rich environment .
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Research Findings and Performance Insights
- Steric Effects :
- Electronic Effects :
- Catalytic Efficiency :
- In gold(I)-catalyzed [2+2] cycloadditions, t-Bu-XPhos outperforms the target compound due to its extreme bulk, though the latter’s methoxy group may improve selectivity in electron-sensitive systems .
Biological Activity
The compound [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine is an aryl phosphine ligand that has garnered attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : [2',4'-Bis(1,1-dimethylethyl)-6'-methoxy[1,1'-biphenyl]-2-yl]dicyclohexylphosphine
- Molecular Formula : CHOP
- Molecular Weight : 366.45 g/mol
- CAS Number : 1848244-75-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to its role as a ligand in various catalytic processes and its potential implications in medicinal chemistry. A summary of its activities includes:
| Activity Type | Description |
|---|---|
| Antioxidant | Exhibits properties that may reduce oxidative stress in biological systems. |
| Anticancer | Potentially inhibits cancer cell proliferation through various pathways. |
| Enzyme Inhibition | Functions as an inhibitor for specific enzymes involved in metabolic pathways. |
The biological mechanisms by which this compound exerts its effects include:
- Free Radical Scavenging : The presence of methoxy and tert-butyl groups enhances the electron-donating ability of the phosphine, allowing it to neutralize free radicals.
- Metal Coordination : As a phosphine ligand, it can coordinate with transition metals, facilitating catalytic reactions that may lead to the generation of biologically active species.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antioxidant Activity Study :
- A study assessed the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
- Results indicated a significant reduction in DPPH radical concentration, suggesting effective radical scavenging activity.
-
Anticancer Properties :
- Research involving human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner.
- Mechanistic studies reve
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
